6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine
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Overview
Description
6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophene-3-carboxylate with urea.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Attachment of the Morpholine Moiety: The morpholine group is introduced through nucleophilic substitution reactions, where the thieno[2,3-d]pyrimidine intermediate is reacted with 2-chloroethylmorpholine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its use in organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-chloro-thieno[2,3-d]pyrimidin-4-amine: Known for its antimicrobial activity.
Thieno[2,3-d]pyrimidine-2,4-diol: Used in the synthesis of various heterocyclic compounds.
Uniqueness
6-ethyl-N-[2-(morpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the morpholine moiety enhances its solubility and bioavailability, making it a valuable compound for drug development .
Properties
IUPAC Name |
6-ethyl-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-2-11-9-12-13(16-10-17-14(12)20-11)15-3-4-18-5-7-19-8-6-18/h9-10H,2-8H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNUFVXOEFYJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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